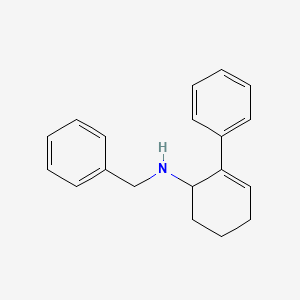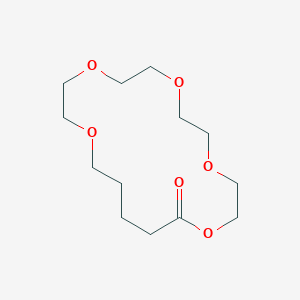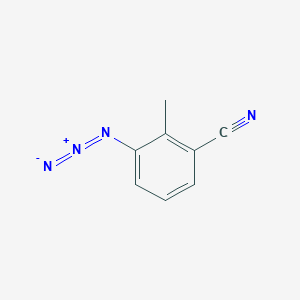![molecular formula C27H58BrOP B14241003 Tributyl[(tetradecyloxy)methyl]phosphanium bromide CAS No. 270911-12-1](/img/structure/B14241003.png)
Tributyl[(tetradecyloxy)methyl]phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl[(tetradecyloxy)methyl]phosphanium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[(tetradecyloxy)methyl]phosphanium bromide typically involves the reaction of tributylphosphine with tetradecyloxy methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and filtration to obtain a high-purity product. The use of automated systems and quality control measures ensures consistent production and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Tributyl[(tetradecyloxy)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are often conducted in anhydrous solvents under inert conditions.
Substitution: Nucleophiles such as chloride, iodide, or other anions can be used for substitution reactions. These reactions are usually performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Tributyl[(tetradecyloxy)methyl]phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions. Its unique properties make it suitable for facilitating various chemical transformations.
Biology: The compound is used in the study of biological membranes and as a reagent in biochemical assays. Its ability to interact with biological molecules makes it valuable in research.
Medicine: this compound is explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Tributyl[(tetradecyloxy)methyl]phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form electrostatic interactions with negatively charged species, facilitating various chemical reactions. The compound can also participate in redox reactions, influencing the oxidation state of other molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis, biological interactions, or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tributyl(methyl)phosphonium dimethyl phosphate
- Trihexyl tetradecyl phosphonium bromide
- Methyltri-n-butylphosphonium dimethylphosphate
Uniqueness
Tributyl[(tetradecyloxy)methyl]phosphanium bromide stands out due to its unique combination of a tributylphosphine core with a tetradecyloxy methyl group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not fulfill. Its ability to undergo various chemical reactions and its versatility in different fields highlight its uniqueness.
Properties
CAS No. |
270911-12-1 |
|---|---|
Molecular Formula |
C27H58BrOP |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
tributyl(tetradecoxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C27H58OP.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-28-27-29(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
WBDUCVNJGPZYLZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC[P+](CCCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)


![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
![Ethanamine, 2-[(1-methyl-1H-pyrazol-5-yl)phenylmethoxy]-](/img/structure/B14240949.png)
![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)
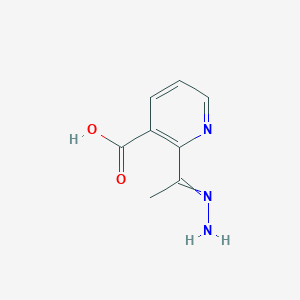
![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
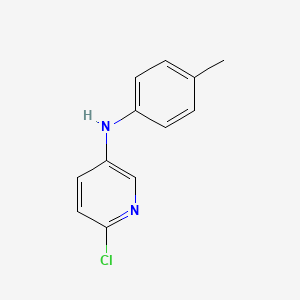
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
